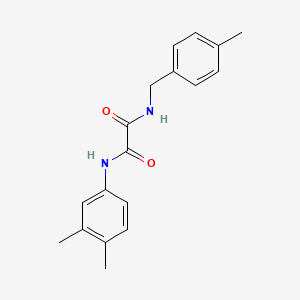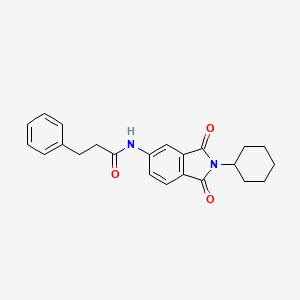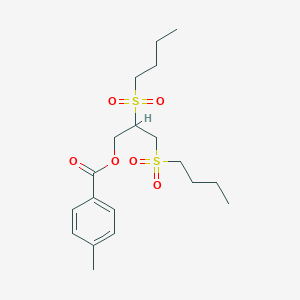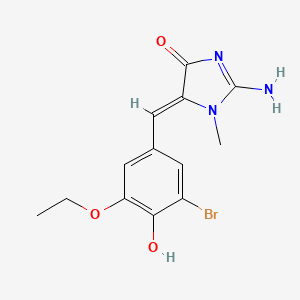
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, also known as BIM-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BIM-8 is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling and glucose homeostasis.
作用機序
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone works by selectively inhibiting the activity of PTP1B, which leads to an increase in insulin sensitivity and glucose uptake in peripheral tissues such as muscle and fat. This results in improved glucose homeostasis and a reduction in blood glucose levels.
Biochemical and Physiological Effects:
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In obese mice, 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to reduce body weight, improve glucose tolerance, and increase energy expenditure. 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has also been shown to improve lipid metabolism and reduce inflammation in adipose tissue.
実験室実験の利点と制限
One advantage of using 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone in lab experiments is its specificity for PTP1B, which allows for selective inhibition of this enzyme without affecting other protein tyrosine phosphatases. However, one limitation of using 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
Future research on 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone could focus on the development of more potent analogs of the compound, as well as the investigation of its potential therapeutic applications in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies could explore the molecular mechanisms underlying the effects of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone on insulin signaling and glucose homeostasis, as well as its potential interactions with other signaling pathways.
合成法
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the preparation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which is then reacted with methylamine to form the corresponding imine. The imine is then cyclized with guanidine to form the imidazolidinone ring, resulting in the formation of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone.
科学的研究の応用
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has also been shown to reduce body weight and improve metabolic parameters in obese mice.
特性
IUPAC Name |
(5Z)-2-amino-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-10-6-7(4-8(14)11(10)18)5-9-12(19)16-13(15)17(9)2/h4-6,18H,3H2,1-2H3,(H2,15,16,19)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASWZQBLAKOQZ-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(N2C)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(N2C)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)
![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894080.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)
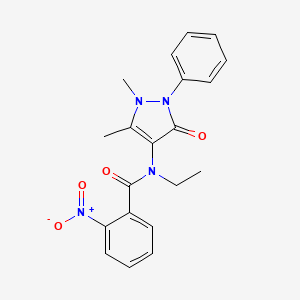
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
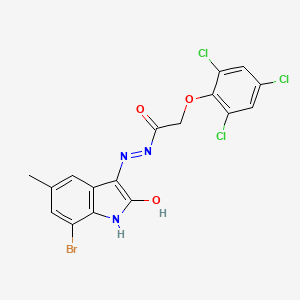
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
